[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468167
InChI: InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13468167

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12(3)4)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3/t13-,14-/m0/s1
Standard InChI Key ZPTSIIKYTZWYHO-KBPBESRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OC(C)(C)C)N

Introduction

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of carbamate derivatives. It is characterized by the presence of a pyrrolidine ring, an amino acid moiety, and a carbamic acid structure. This compound is significant in medicinal chemistry due to its potential biological activity and applications in drug development.

Synthesis and Preparation

The synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves the coupling of amino acids with carbamate derivatives. The specific synthesis methods can vary depending on the desired purity and yield. Reaction conditions such as temperature, solvent choice, and reaction time must be optimized to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and characterize the final product.

Biological Activity and Applications

The mechanism of action for this compound involves interactions with specific receptors or enzymes in biological systems. Studies on similar compounds suggest that modifications in structure can significantly influence binding affinity and selectivity towards biological targets. This compound has potential applications in various fields, including drug development and biochemical research.

Chemical Reactions and Stability

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can participate in various chemical reactions typical for amino acids and carbamates. The kinetics of these reactions depend on factors such as pH, temperature, and concentration of reactants. Reaction mechanisms can involve both unimolecular and bimolecular pathways depending on the nature of the reactants involved.

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